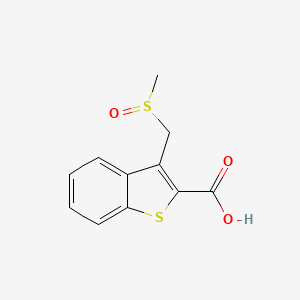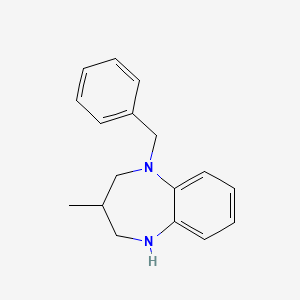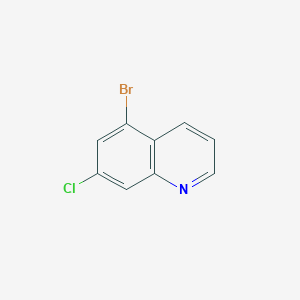
5-Bromo-7-chloroquinoline
Overview
Description
5-Bromo-7-chloroquinoline is a heterocyclic compound with a molecular formula of C9H5BrClN . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-chloroquinoline is represented by the formula C9H5BrClN . The InChI code for this compound is 1S/C9H5BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H .Chemical Reactions Analysis
Quinoline derivatives, including 5-Bromo-7-chloroquinoline, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
5-Bromo-7-chloroquinoline is a solid substance stored at room temperature . Its molecular weight is 242.5 . The exact density, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
Antimalarial Drug Synthesis
5-Bromo-7-chloroquinoline: serves as a key intermediate in the synthesis of antimalarial drugs. Its structure is closely related to chloroquine, a well-known antimalarial agent. The bromo and chloro substituents on the quinoline scaffold enhance the compound’s ability to interfere with the life cycle of the malaria parasite, Plasmodium falciparum .
Antitumor Activity
Research has indicated that quinoline derivatives exhibit promising antitumor properties5-Bromo-7-chloroquinoline can be functionalized to create compounds that target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The quinoline core is known for its broad spectrum of bioactivity, including antimicrobial effects. Derivatives of 5-Bromo-7-chloroquinoline could potentially be developed into new antibiotics to combat resistant bacterial strains .
Organic Synthesis
As a versatile building block in organic chemistry, 5-Bromo-7-chloroquinoline is used to synthesize a variety of complex organic molecules. Its reactivity allows for the construction of diverse chemical entities that are important in both research and industrial applications .
Modifier in Crystallization Processes
In the field of materials science, 5-Bromo-7-chloroquinoline can act as a modifier to control the crystallization of certain substances. This application is crucial in the development of new materials with desired physical properties .
Pharmaceutical Lead Structure
The quinoline moiety is a vital scaffold for drug discovery5-Bromo-7-chloroquinoline can be used as a lead structure in the design and development of new pharmaceuticals, owing to its modifiable core that can be tailored to target a wide range of biological activities .
Safety And Hazards
Future Directions
Quinoline derivatives, including 5-Bromo-7-chloroquinoline, are widely used in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a continuous need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction in the research of 5-Bromo-7-chloroquinoline and its derivatives could be focused on synthesizing and investigating new structural prototypes with more effective antimicrobial, antimalarial, and anticancer activity .
properties
IUPAC Name |
5-bromo-7-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLIWRAKZQZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Br)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloroquinoline | |
CAS RN |
1215767-84-2 | |
| Record name | 5-bromo-7-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

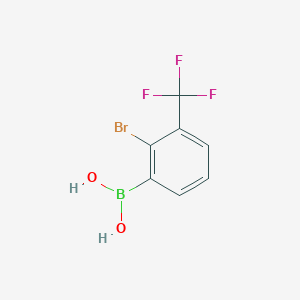
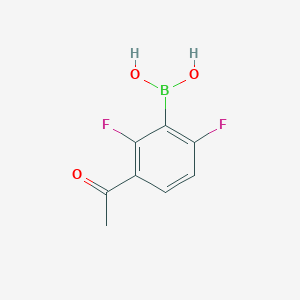
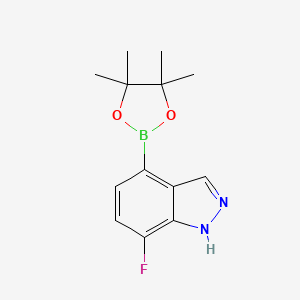

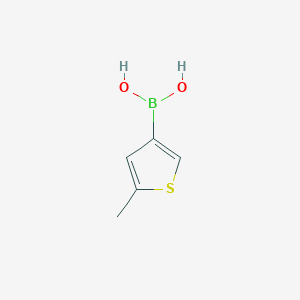
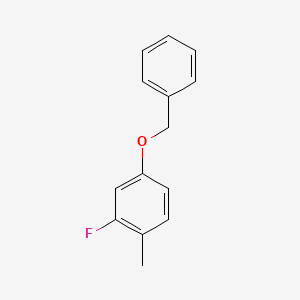
![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
![3-Aminoimidazo[1,5-a]pyridine](/img/structure/B1525934.png)

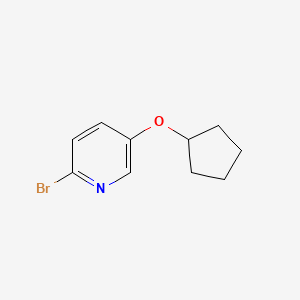

![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)
